molecular formula C16H11ClO3S B2367428 Naphthalen-2-yl 4-chlorobenzenesulfonate CAS No. 56059-50-8

Naphthalen-2-yl 4-chlorobenzenesulfonate

Cat. No. B2367428
CAS RN: 56059-50-8
M. Wt: 318.77
InChI Key: IDCHTDDOCXBYFR-UHFFFAOYSA-N
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Description

“Naphthalen-2-yl 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C16H11ClO3S . It is used in various fields of chemistry due to its versatile properties .

Scientific Research Applications

Naphthalen-2-yl 4-chlorobenzenesulfonate has been widely used in scientific research as a versatile reagent. It is commonly used in organic synthesis as a mild and efficient acylating agent. It can also be used for the preparation of sulfonamide derivatives, which have important biological activities. In addition, this compound has been used in bioconjugation reactions to modify proteins, peptides, and nucleic acids. It has also been used in materials science to prepare functionalized surfaces and nanoparticles.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Naphthalen-2-yl 4-chlorobenzenesulfonate has several advantages for lab experiments. It is a mild and efficient acylating agent that does not require harsh conditions or strong bases. It is also a versatile reagent that can be used in a wide range of applications. However, this compound has some limitations. It is a moisture-sensitive reagent that requires careful handling and storage. It can also be toxic and irritating to the skin and eyes.

Future Directions

For the use of Naphthalen-2-yl 4-chlorobenzenesulfonate in scientific research include the development of new sulfonamide derivatives, the preparation of functionalized surfaces and nanoparticles, and the use of this compound in targeted drug delivery systems.

Synthesis Methods

Naphthalen-2-yl 4-chlorobenzenesulfonate is synthesized by reacting naphthalene-2-amine with chlorosulfonic acid and then reacting the resulting intermediate with 4-chlorobenzenesulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under acidic conditions. The resulting product is a white to off-white crystalline solid that is soluble in organic solvents such as DMF, DMSO, and THF.

Biochemical Analysis

Biochemical Properties

Naphthalene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Naphthalen-2-yl 4-chlorobenzenesulfonate is not well-defined. It is known that naphthalene derivatives can participate in cross-coupling reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound need further exploration.

Dosage Effects in Animal Models

Toxicity studies of related compounds suggest that the effects of this compound may vary with dosage .

properties

IUPAC Name

naphthalen-2-yl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHTDDOCXBYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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